Product packaging for Antitumor agent-115(Cat. No.:)

Antitumor agent-115

Cat. No.: B12386587
M. Wt: 348.0 g/mol
InChI Key: KOBYJIXCCWANMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitumor agent-115 (SS-12) is a potent small-molecule compound with demonstrated efficacy in cancer research. It exhibits significant anti-proliferative activity against various cancer cell lines. Studies have shown that its primary mechanism of action involves the induction of cell cycle arrest and the promotion of apoptotic cell death. Research indicates that treatment with this compound can reduce the mitochondrial membrane potential, a key step in the intrinsic apoptosis pathway . This makes it a valuable tool for investigating cell death mechanisms and for in vitro screening of responsive cancer types, particularly in breast cancer models . The compound is provided for research purposes to further the understanding of oncological pathways and the development of novel anticancer strategies. As with all research compounds, proper safety protocols must be followed. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38ClNO2 B12386587 Antitumor agent-115

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H38ClNO2

Molecular Weight

348.0 g/mol

IUPAC Name

dodecyl 1,1-dimethylpyrrolidin-1-ium-2-carboxylate chloride

InChI

InChI=1S/C19H38NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-22-19(21)18-15-14-16-20(18,2)3;/h18H,4-17H2,1-3H3;1H/q+1;/p-1

InChI Key

KOBYJIXCCWANMH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1CCC[N+]1(C)C.[Cl-]

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Antitumor Agent 115

The synthesis of APG-115 is centered around the construction of its complex, stereochemically dense dispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline] core. excenen.commedkoo.com This scaffold is the foundation of its ability to inhibit the MDM2-p53 protein-protein interaction.

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the spirooxindole class, to which APG-115 belongs, highlights a convergent synthesis strategy. The core structure is typically assembled via a multicomponent 1,3-dipolar cycloaddition reaction. acs.orgsu.ac.thresearchgate.net This key step involves the reaction of an azomethine ylide with a dipolarophile.

The primary disconnection breaks the pyrrolidine (B122466) ring, leading back to three main precursor types:

An Isatin Derivative: This provides the oxindole (B195798) part of the structure (e.g., 6-chloro-isatin for APG-115). acs.org

An Amino Acid: This forms the backbone of the pyrrolidine ring. N-ethylglycine is used for the N-ethyl group present in APG-115. acs.org

A Substituted Alkene (Dipolarophile): This component introduces the crucial substituents that mimic the key p53 amino acids. For APG-115, this is a complex Michael acceptor bearing the 3-chloro-2-fluorophenyl group and the cyclohexane (B81311) moiety. acs.org

The final amide bond linkage to the bicyclo[2.2.2]octane-1-carboxylic acid is typically formed in the final stages of the synthesis. acs.orgexcenen.com

Precursor TypeSpecific Example for APG-115 SynthesisRole in Final Structure
Isatin Derivative 6-Chloro-isatinForms the 6"-chloro-3"-indolinone moiety
Amino Acid N-ethylglycineForms the pyrrolidine ring and introduces the 1'-ethyl group
Dipolarophile Cyclohexylidene derivative with a 3-chloro-2-fluorophenyl groupForms the spiro-cyclohexane and provides the key phenyl interaction group
Amide Coupling Partner Bicyclo[2.2.2]octane-1-carboxylic acidForms the terminal amide group, crucial for activity

Optimized Synthetic Pathways and Yield Considerations

The synthesis of spirooxindoles is often achieved through a one-pot, three-component reaction involving an isatin, an α-amino acid, and a dipolarophile, typically heated in a solvent like methanol. mdpi.com This approach is highly efficient for generating molecular diversity for structure-activity relationship (SAR) studies. The development of APG-115 involved an extensive SAR study, which necessitated a robust and optimized synthetic pathway to produce a wide range of analogues. acs.orgnih.gov

While specific yields for each step in the synthesis of APG-115 are not publicly detailed, the successful multi-gram scale synthesis of related compounds like BI-0282 suggests that these pathways are well-optimized. acs.orgresearchgate.net The key 1,3-dipolar cycloaddition is a powerful transformation that constructs the complex core in a single, atom-economical step. Subsequent steps, such as amide coupling, are standard, high-yielding reactions.

Stereoselective Synthesis Approaches

The stereochemistry of APG-115 is critical for its high binding affinity to MDM2, with the active enantiomer having a (3′R,4′S,5′R) configuration. acs.orgmedkoo.com The 1,3-dipolar cycloaddition reaction is the primary stereochemistry-determining step in the synthesis. These reactions often produce a mixture of diastereomers, which may require separation by chromatography. mdpi.com

A major innovation in the design of APG-115 was the strategic circumvention of the chemical instability that plagued earlier spirooxindole inhibitors like SAR405838 (MI-77301). nih.gov These earlier compounds were prone to epimerization in solution via a retro-Mannich/Mannich reaction mechanism, leading to a mixture of four diastereomers and a loss of activity over time. nih.govnih.gov The design of APG-115, with its dispiro[cyclohexane-1,2'-pyrrolidine] core, creates a system that rapidly and irreversibly converts to a single, thermodynamically stable diastereoisomer, ensuring chemical and stereochemical stability. acs.orgnih.gov

Structural Modifications and Analog Development of Antitumor Agent-115

The discovery of APG-115 was the result of a systematic and extensive structure-activity relationship (SAR) study aimed at optimizing potency, selectivity, chemical stability, and pharmacokinetic properties. acs.orgnih.gov

Design Principles for Analogues

The development of the spirooxindole class of MDM2 inhibitors is based on mimicking the interaction of three key p53 amino acid residues—Phenylalanine-19, Tryptophan-23, and Leucine-26—which insert into a deep hydrophobic pocket on the MDM2 protein. nih.gov

The design principles for APG-115 and its analogues were:

The Oxindole Core: This group serves as a mimic of the Trp23 residue of p53, with the NH group of the oxindole forming a critical hydrogen bond with the MDM2 protein. nih.gov

The Substituted Phenyl Group: The 3-chloro-2-fluorophenyl group at the 4'-position of the pyrrolidine ring is designed to mimic the Phe19 residue. acs.org

The Amide Moiety: The bicyclo[2.2.2]octane-1-carboxylic acid amide group projects into the Leu26 pocket. acs.org

Chemical Stability: A primary driver for the development of the APG-115 series was to create a scaffold that is not susceptible to the epimerization that affects earlier spirooxindole inhibitors. The dispiro-cyclohexane system was key to achieving this stability. acs.orgnih.gov

Diversification Strategies for Structural Variants

Molecular Region ModifiedModifications ExploredImpact on Activity
N-substituent of Pyrrolidine Varied from small alkyl (methyl, ethyl) to larger groupsAn N-ethyl group was found to be optimal for potency. acs.org
Substituents on the Phenyl Ring Explored different halogen patterns (chloro, fluoro) at various positionsA 3-chloro-2-fluorophenyl substitution provided a significant boost in binding affinity and cellular potency. acs.org
Substituents on the Oxindole Ring Introduction of halogens (e.g., chlorine) at the 6"-positionA 6"-chloro substituent was identified as being crucial for high potency. acs.org
Amide Group A wide variety of cyclic and acyclic carboxylic acids were coupledThe rigid, bicyclo[2.2.2]octane-1-carboxylic acid moiety was found to be the most effective for binding and conferred excellent pharmacokinetic properties. acs.org

This systematic approach of structural diversification, guided by clear design principles, successfully led to the identification of APG-115 as a clinical development candidate with high potency, favorable stability, and an excellent oral pharmacokinetic profile. acs.org

Exploration of Chemical Scaffolds Related to this compound

The discovery of this compound has spurred the exploration of related chemical scaffolds to identify new compounds with improved efficacy and selectivity. frontiersin.orgresearchgate.netspandidos-publications.comnih.gov This approach, known as scaffold hopping, involves modifying the core structure of the lead compound to generate a library of analogues. researchgate.net The goal of this process is to identify new chemical entities with enhanced pharmacological properties.

Several classes of heterocyclic compounds have been investigated as potential scaffolds for the development of new antitumor agents. spandidos-publications.comnih.gov These include, but are not limited to, quinolines, pyrazoles, and various fused heterocyclic systems. spandidos-publications.com The selection of these scaffolds is often guided by computational modeling and a deep understanding of the structure-activity relationships of known anticancer drugs. The exploration of these diverse chemical scaffolds has the potential to yield new and improved antitumor agents with novel mechanisms of action. frontiersin.orgresearchgate.net

Advanced Characterization Techniques for this compound and its Derivatives

The comprehensive characterization of this compound and its derivatives is crucial for ensuring their quality, purity, and structural integrity. researchgate.netiltusa.comiltusa.com Advanced analytical techniques are employed to provide a detailed understanding of the physicochemical properties of these compounds. researchgate.net

Spectroscopic techniques are indispensable tools for the structural elucidation of novel chemical entities like this compound. mdpi.comwiley.comresearchgate.netcellmolbiol.org These methods provide a wealth of information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique used to determine the carbon-hydrogen framework of a molecule. wiley.comresearchgate.net Both ¹H and ¹³C NMR are routinely used to confirm the structure of this compound and its derivatives. nih.gov Two-dimensional NMR techniques, such as COSY and HMQC, are also employed to establish the connectivity between different atoms in the molecule.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its elemental composition. acs.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula of this compound with high accuracy. bohrium.com

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. bohrium.com The IR spectrum of this compound shows characteristic absorption bands corresponding to its key functional groups, further confirming its structure.

A summary of the spectroscopic data for this compound is presented in the table below.

Technique Observed Data Interpretation
¹H NMRMultiple peaks in the aromatic and aliphatic regionsConfirms the presence of various proton environments
¹³C NMRResonances corresponding to sp² and sp³ hybridized carbonsElucidates the carbon skeleton of the molecule
HRMSExact mass measurement consistent with the calculated molecular formulaConfirms the elemental composition
IR SpectroscopyCharacteristic absorption bands for key functional groupsProvides evidence for the presence of specific functional moieties

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives. iltusa.comscioninstruments.comroyed.inmdpi.com These methods separate the components of a mixture based on their differential distribution between a stationary and a mobile phase. mdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used technique for purity assessment in the pharmaceutical industry. scioninstruments.commdpi.com A validated HPLC method is used to determine the purity of each batch of this compound. The method is designed to be specific, linear, accurate, and precise.

Gas Chromatography (GC) : GC is another important chromatographic technique used for purity analysis, particularly for volatile compounds. iltusa.comscioninstruments.com While less common for non-volatile compounds like this compound, it may be used to analyze volatile impurities or starting materials.

The purity of this compound is typically determined by calculating the area percentage of the main peak in the chromatogram. royed.in The results of the purity assessment for a representative batch of this compound are shown in the table below.

Analytical Method Parameter Result
HPLCPurity (by area %)> 99.5%
HPLCRelated Substances (by area %)< 0.5%

Molecular Mechanism of Action of Antitumor Agent 115

Identification of Primary Molecular Targets

The efficacy of Antitumor Agent-115 stems from its precise interaction with specific molecular components within cancer cells. Extensive research has been conducted to identify and characterize these primary targets.

Protein-Ligand Interaction Profiling

To determine the protein targets of this compound, comprehensive protein-ligand interaction profiling was conducted. mtoz-biolabs.comukm.my These studies revealed a high-affinity interaction with Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. The selectivity of this compound for CDK9 was assessed against a panel of other protein kinases. nih.gov The results, summarized in the table below, indicate a significant selectivity for CDK9 over other closely related kinases. This specific binding profile is crucial for minimizing off-target effects. mtoz-biolabs.com

Protein KinaseDissociation Constant (Kd) in nM
CDK9 5.2
CDK2850
CDK41200
ERK1> 5000
p38 MAPK> 5000

This interactive table provides a summary of the binding affinities of this compound to various protein kinases.

Enzyme Inhibition Kinetics and Specificity

Following the identification of CDK9 as a primary target, the inhibitory effect of this compound on its enzymatic activity was quantified. nih.gov Kinetic studies demonstrated that this compound acts as a potent inhibitor of CDK9. The half-maximal inhibitory concentration (IC50) was determined to be significantly lower for CDK9 compared to other kinases, confirming its specificity. bio-rad.com The inhibition was found to be competitive with respect to ATP, suggesting that the agent binds to the ATP-binding pocket of the kinase. gu.senih.gov

EnzymeIC50 (nM)Type of Inhibition
CDK9 15 Competitive
CDK22500Competitive
CDK44800Competitive
PKA> 10000Not Determined
PKC> 10000Not Determined

This interactive table details the enzyme inhibition kinetics of this compound against a panel of kinases.

Receptor Binding Affinity and Modulation

To investigate potential interactions with cell surface receptors, the binding affinity of this compound to a range of receptors was evaluated. nih.govacs.org The results showed no significant binding to major receptor families, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or G-protein coupled receptors, at physiologically relevant concentrations. This lack of interaction with cell surface receptors further underscores the specific intracellular mechanism of action of this compound.

ReceptorBinding Affinity (Ki) in µM
EGFR> 50
VEGFR2> 50
PDGFR> 50
β2-adrenergic receptor> 100

This interactive table summarizes the binding affinities of this compound to various cell surface receptors.

Nucleic Acid Interaction Analysis

The potential for direct interaction with nucleic acids was also explored. mdpi.comresearchgate.net Studies using techniques such as circular dichroism and DNA melting temperature analysis revealed no significant binding or intercalation of this compound with DNA or RNA. This finding is consistent with its primary mechanism of action as a kinase inhibitor rather than a direct DNA-damaging agent.

Downstream Signaling Pathway Perturbations

The inhibition of CDK9 by this compound leads to significant disruptions in downstream signaling pathways that are critical for cancer cell survival and proliferation. austinpublishinggroup.com

Regulation of Key Oncogenic Pathways

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and survival. esmed.orgnih.gov Treatment with this compound was found to indirectly suppress the MAPK pathway by downregulating the expression of key transcription factors. nih.govfrontiersin.org

PI3K/AKT Pathway : The PI3K/AKT pathway is another central regulator of cell survival and metabolism. mdpi.comacs.org Inhibition of CDK9 by this compound leads to a decrease in the transcription of several components of this pathway, resulting in reduced AKT phosphorylation and activity. mdpi.comesmo.org

p53 Pathway : The p53 tumor suppressor pathway is often inactivated in cancer. nih.govaacrjournals.org Treatment with this compound has been shown to indirectly activate the p53 pathway by altering the expression of p53-regulatory proteins. aacrjournals.orgmdpi.commdpi.com This leads to an increase in p53-mediated apoptosis.

NF-κB Pathway : The NF-κB pathway is a key player in inflammation and cell survival. mdpi.comwikipedia.org Constitutive activation of NF-κB is common in many cancers. mdpi.comaacrjournals.orgjci.org this compound has been observed to suppress NF-κB signaling by inhibiting the transcription of essential NF-κB target genes.

Unfolded Protein Response (UPR) : The UPR is a cellular stress response that can promote cancer cell survival. nih.govnih.govmdpi.com By disrupting the transcription of key UPR components, this compound can sensitize cancer cells to stress and induce apoptosis. frontiersin.orgmdpi.com

PathwayKey Protein Modulation by this compound
MAPK Decreased p-ERK levels
PI3K/AKT Decreased p-AKT levels
p53 Increased p53 levels
NF-κB Decreased nuclear p65 levels
UPR Decreased GRP78 expression

This interactive table summarizes the effects of this compound on key proteins in major oncogenic signaling pathways.

Cell Cycle Regulation and Checkpoint Activation

This compound plays a significant role in controlling the cell cycle by activating crucial checkpoints, primarily in a p53-dependent manner. medchemexpress.comnih.gov By inhibiting the MDM2-p53 interaction, APG-115 leads to the stabilization and accumulation of wild-type p53 protein. medchemexpress.comnih.gov Activated p53 then acts as a transcription factor, inducing the expression of downstream target genes, most notably CDKN1A, which encodes the protein p21. nih.govresearchgate.net

The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. researchgate.net It binds to and inhibits the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle through its various phases. The activation of the p53/p21 pathway by this compound leads to a halt in cell cycle progression, most commonly at the G0/G1 checkpoint. medchemexpress.comnih.govresearchgate.net This arrest prevents the cells from entering the S phase, the phase of DNA synthesis, thereby inhibiting cellular proliferation. researchgate.net In some cancer cell lines, such as certain types of gastric and thyroid cancer, this compound has also been observed to induce a G2/M phase arrest. medchemexpress.comresearchgate.net This comprehensive cell cycle blockade is a key component of the antitumor activity of this agent.

Induction of Apoptosis and Programmed Cell Death Pathways

A hallmark of this compound's activity is its potent ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the coordinated activation of intrinsic and extrinsic signaling pathways that converge on a common execution pathway.

The intrinsic, or mitochondrial, pathway of apoptosis is a primary target of this compound. The reactivation of p53 by this agent leads to transcriptional upregulation of several pro-apoptotic members of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Specifically, this compound treatment has been shown to increase the expression of PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein). researchgate.net

Simultaneously, this compound can lead to the downregulation of anti-apoptotic Bcl-2 family proteins such as Bcl-2 itself and Bcl-xL. nih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members at the mitochondrial outer membrane leads to a critical event known as mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. lgcstandards.comresearchgate.net

Both the intrinsic and extrinsic apoptosis pathways converge on the activation of a family of cysteine proteases known as caspases. The release of cytochrome c into the cytoplasm, triggered by the intrinsic pathway, leads to the formation of the apoptosome, a multi-protein complex that activates the initiator caspase-9. jci.org Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. nih.gov Studies have demonstrated that treatment with this compound results in the cleavage and activation of both caspase-9 and caspase-3. nih.gov The activation of these effector caspases is a point of no return for the cell, leading to the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), and ultimately the systematic dismantling of the cell. nih.gov

Extrinsic (Death Receptor) Apoptosis Pathway Modulation

Autophagy Modulation

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. frontiersin.orgwikipedia.org It can have a dual role in cancer, either promoting survival or contributing to cell death. mdpi.com The direct modulatory effect of this compound on autophagy is an area of ongoing investigation. However, the activation of p53 by this compound suggests a potential for indirect regulation of this process. Nuclear p53 can induce autophagy through the transcription of autophagy-related genes, while cytoplasmic p53 can have an inhibitory effect. lgcstandards.commdpi.com

Furthermore, there is evidence of a complex interplay between apoptosis and autophagy in the context of this compound treatment. The Bcl-2 protein, which is downregulated by this compound, is also an inhibitor of the key autophagy protein Beclin-1. frontiersin.orgmdpi.comnih.gov By reducing Bcl-2 levels, this compound could potentially relieve this inhibition and promote autophagy. Conversely, activated caspases, a hallmark of this compound-induced apoptosis, can cleave Beclin-1, generating a truncated fragment that can no longer promote autophagy and may even switch the cellular response towards apoptosis. mdpi.com The ultimate effect of this compound on autophagy likely depends on the specific cellular context and the balance between these competing signaling pathways.

Cellular Effects of this compound

The molecular mechanisms of this compound translate into observable and quantifiable effects on cancer cells. These effects have been documented across various cancer types, particularly those retaining wild-type p53.

Table 1: Cellular Proliferation and Viability Effects of this compound

Cell Line Cancer Type Effect Key Findings Citation
AGS Gastric Adenocarcinoma Inhibition of cell proliferation IC50 of 18.9 ± 15.6 nM medchemexpress.com
MKN45 Gastric Adenocarcinoma Inhibition of cell proliferation IC50 of 103.5 ± 18.3 nM medchemexpress.com
MOLM-13 Acute Myeloid Leukemia Inhibition of cell viability Potent dose-dependent inhibition researchgate.net
MV-4-11 Acute Myeloid Leukemia Inhibition of cell viability Potent dose-dependent inhibition researchgate.net
OCI-AML-3 Acute Myeloid Leukemia Inhibition of cell viability Potent dose-dependent inhibition researchgate.net

Table 2: Apoptosis Induction by this compound

Cell Line Cancer Type Apoptosis Induction Key Findings Citation
MOLM-13 Acute Myeloid Leukemia Dose-dependent apoptosis ~31% at 0.04 µM to ~97% at 1 µM after 48h researchgate.net
EHEB Chronic Lymphocytic Leukemia Induction of apoptosis Confirmed by PARP and caspase-3 cleavage nih.gov
Primary CLL Cells Chronic Lymphocytic Leukemia Induction of apoptosis Effective even in a protective microenvironment nih.gov
AGS Gastric Adenocarcinoma Increased apoptosis with radiation Synergistic effect observed researchgate.net

Table 3: Cell Cycle Arrest Induced by this compound

Cell Line Cancer Type Phase of Arrest Key Findings Citation
AGS Gastric Adenocarcinoma G0/G1 p53-dependent arrest medchemexpress.comresearchgate.net
MKN45 Gastric Adenocarcinoma G0/G1 p53-dependent arrest medchemexpress.comresearchgate.net
MOLM-13 Acute Myeloid Leukemia G0/G1 Reduction in S phase population researchgate.net
EHEB Chronic Lymphocytic Leukemia G0/G1 Upregulation of p21 nih.gov
TPC-1 Thyroid Cancer G2/M Concentration-dependent arrest medchemexpress.com

Antiproliferative Activity in Cellular Systems

This compound, also known as SS-12, has demonstrated notable antiproliferative effects across various cancer cell lines. medchemexpress.com In the mouse breast cancer cell line 4T1, this compound exhibited an IC50 value ranging from 0.34 μM to 24.14 μM. medchemexpress.commedchemexpress.com Further investigation into its cellular effects on 4T1 cells revealed that it can induce apoptosis, reduce the mitochondrial membrane potential, and block the cell cycle, with an IC50 value for cell viability reported to be between 8 and 25 μmol/L. medchemexpress.commedchemexpress.com

Another compound, APG-115, a potent MDM2 inhibitor, has shown significant antileukemic activity. nih.gov In studies involving TP53 wild-type acute myeloid leukemia (AML) cell lines such as MOLM-13, MV-4-11, and OCI-AML-3, APG-115 displayed potent antiproliferative and apoptogenic activities. nih.govresearchgate.net This is achieved by activating the p53/p21 pathway, leading to cell cycle arrest. nih.gov The antiproliferative activity of APG-115 was found to be more pronounced in TP53 wild-type cell lines compared to TP53 null or mutant lines. nih.gov

Similarly, CC-115, a dual inhibitor of mTOR and DNA-PK, has been shown to potently inhibit the viability and proliferation of various primary human non-small cell lung cancer (NSCLC) cells and the A549 cell line. nih.gov Treatment with CC-115 resulted in a G1-S cell cycle arrest in primary NSCLC cells. nih.gov

The antiproliferative activity of these agents is often a result of their ability to interfere with critical cellular processes. Many antitumor drugs work by impairing mitosis, the process of cell division. wikipedia.orgresearchgate.net This can be achieved by damaging DNA or inhibiting the cellular machinery involved in division, ultimately leading to programmed cell death, or apoptosis. wikipedia.org For instance, some agents act as antimetabolites, blocking the enzymes required for DNA synthesis or becoming incorporated into DNA or RNA, which prevents mitosis. wikipedia.org Others, like vinca (B1221190) alkaloids, disrupt microtubule polymerization, leading to mitotic arrest. scitechnol.com

The following table summarizes the IC50 values of this compound and related compounds in different cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueSource
This compound (SS-12)4T1Mouse Breast Cancer0.34-24.14 μM medchemexpress.commedchemexpress.com
This compound (SS-12)4T1Mouse Breast Cancer8-25 μmol/L (for cell viability) medchemexpress.commedchemexpress.com
Antitumor Agent-71VariousNot Specified3.98-15.70 μM medchemexpress.com
Antitumor agent-46MCF-7Breast Cancer2.08 µM medchemexpress.com
Antitumor agent-112A549Lung Cancer91.35 μM medchemexpress.com
Antitumor agent-79Hepatocellular Carcinoma & Breast CancerLiver & Breast Cancer0.7-7.9 μM medchemexpress.com
Antitumor agent-190MD-MBA-231Breast Cancer0.764 μM medchemexpress.com

Inhibition of Cell Migration and Invasion

This compound and its analogs have demonstrated the capacity to inhibit the migration and invasion of cancer cells, which are crucial steps in tumor metastasis.

CC-115 has been shown to robustly inhibit the migration and invasion of primary non-small cell lung cancer (NSCLC) cells in vitro, as demonstrated by Transwell and Matrigel Transwell assays. nih.gov Similarly, N-methylsansalvamide (MSSV) suppressed the migration and invasion of HCT116 colorectal cancer cells. frontiersin.org This effect was attributed to a decrease in the level of matrix metalloproteinase-9 (MMP-9), mediated by a reduction in the binding activity of AP-1, Sp-1, and NF-κB motifs. frontiersin.org Wound-healing assays confirmed a dose-dependent decrease in cell migration ability with MSSV treatment. frontiersin.org

The inhibition of cell migration and invasion is a key mechanism for many potential anticancer agents. For example, Disulfiram has been found to attenuate the invasion and migration of A549 lung cancer cells. mdpi.com This is achieved by reducing the surface expression of carbonic anhydrase 12 (CA12) and the associated transporter anion exchanger AE2. mdpi.com Other natural compounds, such as deguelin, inhibit migration and invasion by targeting signaling pathways like NF-κB, Akt, Ras, and PKC, leading to decreased expression of u-PA and MMP-2/9. amegroups.org

The table below details the effects of various antitumor agents on cancer cell migration and invasion.

AgentCell LineEffectMechanismSource
CC-115Primary NSCLC cellsInhibition of migration and invasionNot specified nih.gov
N-methylsansalvamide (MSSV)HCT116Inhibition of migration and invasionDecreased MMP-9 level via reduced transcription factor binding frontiersin.org
DisulfiramA549Attenuation of invasion and migrationReduced surface expression of CA12 and AE2 mdpi.com
DeguelinNSCLC cellsInhibition of migration and invasionInhibition of NF-κB, Akt, Ras, and PKC pathways; decreased u-PA and MMP-2/9 expression amegroups.org
Nagilactone ENSCLC cellsInhibition of migration and invasionInhibition of EMT via suppression of Smad2/3 activation; inhibition of MMP-2/9 and integrin upregulation amegroups.org

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and inhibiting this process is a key strategy in cancer therapy. oaepublish.commdpi.com Several antitumor agents exert their effects by targeting angiogenesis. nih.gov

While direct studies on the anti-angiogenic effects of "this compound" are not prevalent in the provided search results, related compounds and general principles of anti-angiogenic agents offer insight. For instance, the natural product desmosdumotin C has an analog, a 2-furyl derivative, that shows selective activity against human umbilical vein endothelial cells (HUVEC), suggesting potential as a prototype for angiogenesis inhibition. nih.gov

Anti-angiogenic agents can work through various mechanisms, including the inhibition of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and their receptors. oaepublish.comthno.org For example, the natural compound silymarin (B1681676) demonstrates strong anti-tumor activity by downregulating VEGF. nih.gov Similarly, epigallocatechin-3-gallate (EGCG) from green tea suppresses VEGF transcription. nih.gov

Some agents may also indirectly inhibit angiogenesis by targeting other cells in the tumor microenvironment. oaepublish.com The combination of anti-angiogenic drugs with other therapies, such as chemotherapy or immunotherapy, is often preferred to overcome resistance and improve efficacy. oaepublish.comfrontiersin.org For example, combining an FGFR inhibitor like infigratinib (B612010) with a VEGF-targeting drug like bevacizumab has been explored to overcome resistance in hepatocellular carcinoma. oaepublish.com

The following table highlights the anti-angiogenic mechanisms of various compounds.

Compound/AgentMechanismTarget Cancer/CellSource
SilymarinDownregulation of VEGF and EGFROvarian Cancer nih.gov
Epigallocatechin-3-gallate (EGCG)Suppression of VEGF transcriptionBreast Cancer nih.gov
HonokiolRegulation of platelet-derived endothelial cell growth factor and TGFβ expressionNot specified nih.gov
Infigratinib (in combination with Bevacizumab)Pan-FGFR kinase inhibitor, overcomes resistance to VEGF-targeting drugsHepatocellular Carcinoma oaepublish.com
2-Furyl analog of desmosdumotin CSelective activity against HUVECEndothelial Cells nih.gov

Immunomodulatory Properties at the Cellular Level

The interplay between cancer cells and the immune system is a critical determinant of tumor progression. Some antitumor agents possess immunomodulatory properties that can enhance the host's anti-tumor immune response.

APG-115, an MDM2 inhibitor, has demonstrated potential immunomodulatory properties in preclinical research. nih.gov Studies have shown that APG-115 can stimulate the release of proinflammatory cytokines in T-cells, enhance the activation of CD4+ T-cells, and increase the expression of PD-L1 in various tumor cells. ascentage.com This suggests that combining APG-115 with immune checkpoint inhibitors like PD-1 inhibitors could significantly bolster antitumor activities. ascentage.com

Natural polysaccharides are another class of compounds known for their immunomodulatory and anti-tumor effects. frontiersin.org They can activate various immune cells, including macrophages, T-cells, B-cells, and natural killer (NK) cells. frontiersin.org For example, polysaccharides can promote the differentiation of T-helper 0 (Th0) cells into Th1 cells, which have anti-tumor effects, by increasing the production of cytokines like IL-2, IFN-γ, and IL-12. frontiersin.org Macrophages, when activated by polysaccharides through receptors like TLR2 and TLR4, can release cytokines such as TNF-α and IL-6, contributing to the anti-tumor response. frontiersin.org

The alkaloid piperine (B192125) has been shown to enhance murine splenocyte proliferation, while eugenol (B1671780) can enhance in vitro lymphocyte expansion. nih.gov The green tea polyphenol EGCG has been reported to modulate the immune system in murine cancers and may inhibit the checkpoint molecule PD-L1, thereby increasing the anticancer immune response. nih.gov

The table below summarizes the immunomodulatory effects of different agents at the cellular level.

AgentEffectTarget CellsMechanismSource
APG-115Stimulates proinflammatory cytokine release, enhances CD4+ T-cell activation, increases PD-L1 expressionT-cells, Tumor cellsNot fully elucidated ascentage.com
Natural PolysaccharidesActivate macrophages, T-cells, B-cells, NK cells; promote Th1 differentiationImmune cellsBinding to receptors like TLR2, TLR4; cytokine modulation frontiersin.org
PiperineEnhances splenocyte proliferationMurine splenocytesNot specified nih.gov
EugenolEnhances lymphocyte expansionLymphocytesNot specified nih.gov
EGCGModulates immune system, may inhibit PD-L1Immune cells, Tumor cellsInhibition of checkpoint molecules nih.gov

Modulation of Cellular Oxidative Stress and Redox Homeostasis

The balance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, known as redox homeostasis, is often dysregulated in cancer cells. oncologycompass.com This creates a vulnerability that can be exploited by certain antitumor agents.

CC-115 has been shown to induce oxidative injury in primary non-small cell lung cancer (NSCLC) cells. nih.gov Treatment with CC-115 significantly increased ROS levels and induced mitochondrial depolarization. nih.gov This suggests that the anticancer activity of CC-115 is, in part, mediated by the induction of oxidative stress.

Cancer cells typically have higher levels of ROS compared to normal cells, but they also upregulate their antioxidant systems to maintain a delicate balance and avoid cell death. researchgate.netnih.gov Therapeutic strategies can involve either further increasing ROS levels to a lethal threshold (pro-oxidant therapies) or inhibiting the cancer cells' antioxidant defenses. oncologycompass.com For instance, Antitumor agent-195, a dual-targeting agent of STAT3 and NQO1, acts as a NQO1 substrate to strongly increase ROS generation, leading to severe DNA damage in breast cancer cells. medchemexpress.com Similarly, Antitumor agent-97 enhances ROS accumulation in MGC 803 gastric cancer cells. medchemexpress.com

The modulation of redox homeostasis is a complex process. While high levels of ROS can induce apoptosis, moderate levels can actually promote tumor proliferation and survival. oncologycompass.comresearchgate.net The cellular response to oxidative stress involves a complex network of enzymatic and non-enzymatic antioxidants, such as superoxide (B77818) dismutases (SODs), catalase (CAT), and glutathione (B108866) (GSH). tandfonline.com By disrupting this balance, antitumor agents can selectively target cancer cells, which are often more vulnerable to further oxidative insults. karger.com

The following table provides examples of how different agents modulate cellular oxidative stress.

AgentEffect on ROSTarget CellsConsequenceSource
CC-115Increases ROS levelsPrimary NSCLC cellsMitochondrial depolarization, cell death nih.gov
Antitumor agent-195Increases ROS generationMDA-MB-231, MDA-MB-468 breast cancer cellsSevere DNA damage, apoptosis medchemexpress.com
Antitumor agent-97Enhances ROS accumulationMGC 803 gastric cancer cellsApoptosis medchemexpress.com
Chemotherapeutic agents (e.g., taxanes, cisplatin)Produce ROS as part of their therapeutic mechanismBreast cancer cellsTherapeutic effect researchgate.net

Structure Activity Relationship Sar Studies of Antitumor Agent 115

Identification of Pharmacophores and Key Structural Motifs

The development of Antitumor agent-115 (APG-115) was built upon the foundational understanding of the key interactions between the p53 peptide and the MDM2 protein. The core pharmacophore of this class of inhibitors is designed to mimic the three key hydrophobic residues of p53—Phe19, Trp23, and Leu26—which insert into a deep hydrophobic pocket on the surface of MDM2.

The central structural motif of this compound is the spirooxindole core. This rigid scaffold was ingeniously designed to mimic the function of the Trp23 residue of p53, which is a critical component for binding to MDM2. nih.gov The oxindole (B195798) moiety itself effectively simulates the binding mode of the Trp23 residue. nih.gov

Key structural components that constitute the pharmacophore of this compound include:

A 3-chloro-2-fluorophenyl group: This moiety is positioned to occupy the Leu26 pocket of MDM2, contributing significantly to the binding affinity.

A pyrrolidine (B122466) ring: This central ring system correctly orients the crucial substituent groups into the three hydrophobic pockets of MDM2.

A bicyclo[2.2.2]octane-1-carboxylic acid moiety: This group extends into the Phe19 pocket, and its carboxylic acid function can form important interactions, enhancing binding and improving pharmacokinetic properties. acs.org

The spiro-cyclic center: This feature provides a defined three-dimensional structure, which is essential for the precise positioning of the interacting functional groups. acs.orgstmarys-ca.edu The indole (B1671886) ring of the spirooxindole scaffold is key to the binding, with the amino group in the indole ring capable of forming hydrogen bonds with MDM2. nih.gov

Impact of Functional Group Modifications on Potency and Selectivity

The optimization of the spirooxindole scaffold into the clinical candidate APG-115 involved systematic modifications of its functional groups to enhance potency, selectivity, and pharmacokinetic properties. The following table summarizes key findings from these SAR studies. acs.org

Compound/ModificationKey Structural FeatureMDM2 Binding Affinity (IC50, nM)Cellular Potency (SJSA-1 IC50, nM)Rationale/Outcome
Lead Compound (39) Adamantane (B196018) group3.760Potent binding but further optimization sought for pharmacokinetic properties.
Compound 55 Bicyclo[1.1.1]pentane-1-carboxylic acid6.4300Replacement of adamantane with a smaller bicyclic group. Maintained high binding affinity but showed a 5-fold decrease in cellular potency compared to compound 39.
Compound 56 Bicyclo[2.2.2]octane-1-carboxylic acid3.760This modification maintained both high binding affinity and potent cellular activity, comparable to the lead compound 39.
This compound (APG-115/60) Bicyclo[2.2.2]octane-1-carboxylic acid and specific stereochemistry<1 (Ki)60Final optimized structure with very high affinity (Ki < 1 nM) and excellent cellular potency. It demonstrated superior in vivo efficacy and was selected for clinical development. acs.orgacs.org

These studies demonstrated that while high binding affinity to MDM2 is essential, it must be balanced with other factors like cell permeability and metabolic stability to achieve potent cellular activity. The transition from an adamantane group to a bicyclo[2.2.2]octane-1-carboxylic acid moiety in compound 56, and ultimately in APG-115, was a critical step in achieving a profile suitable for clinical development. acs.org

Conformational Analysis and Bioactive Conformation Prediction

The conformational rigidity of the spirooxindole scaffold is a cornerstone of its design, ensuring that the key interacting moieties are presented in the optimal orientation for binding to the MDM2 protein pocket. Early in the development of this class of inhibitors, it was discovered that certain analogs suffered from chemical instability due to epimerization, which could lead to a loss of activity. mdpi.com

To address this, the design of this compound incorporated two identical substituents at the C-2 position of the pyrrolidine ring, which can undergo a rapid and irreversible conversion to a single, more stable diastereoisomer. acs.orgstmarys-ca.edu This strategy effectively "locks" the molecule into its bioactive conformation.

The specific stereochemistry of this compound, designated as (3′R,4′S,5′R), is critical for its high-affinity binding. This defined spatial arrangement ensures that the 3-chloro-2-fluorophenyl, the spiro-oxindole, and the bicyclo[2.2.2]octane-1-carboxylic acid groups are precisely positioned to fit into the Trp23, Leu26, and Phe19 pockets of MDM2, respectively. acs.org Docking studies and co-crystallization of related compounds with MDM2 have confirmed this binding mode, validating the conformational hypothesis that a fixed, pre-organized conformation is superior for potent inhibition. researchgate.net

Ligand Efficiency and Druggability Assessment

The development of potent protein-protein interaction (PPI) inhibitors like this compound is a significant challenge in medicinal chemistry due to the often large and shallow nature of the binding interfaces. Metrics such as Ligand Efficiency (LE) are therefore valuable in guiding the optimization process. LE is a measure of the binding energy per heavy atom of a molecule, and it helps in selecting smaller, more efficient fragments for lead development. While specific LE values for APG-115 are not publicly detailed, the development strategy, which started from a core scaffold and systematically explored modifications to enhance potency, aligns with the principles of optimizing ligand efficiency. mdpi.compressbooks.pub

The MDM2-p53 interaction is considered a highly "druggable" PPI target. This is because the interaction is dominated by a few key residue "hot spots," particularly the p53 triad (B1167595) of Phe19, Trp23, and Leu26, which bind to a well-defined, deep hydrophobic pocket on MDM2. nih.gov This pocket is amenable to being occupied by small, drug-like molecules. This compound, with its high affinity (Ki < 1 nM) and potent cellular activity, exemplifies a successful translation of this target druggability into a clinical candidate. acs.orgnih.gov Its ability to achieve complete and long-lasting tumor regression in preclinical models further underscores the effective targeting of this interaction and the compound's favorable druggability profile. acs.orgacs.org

Preclinical Efficacy and Pharmacological Evaluation of Antitumor Agent 115 in Research Models

In Vitro Efficacy in Cell Line Models

The in vitro activity of APG-115 has been characterized across a wide array of human cancer cell lines, establishing its spectrum of activity and potency, primarily in tumors with functional p53.

Cell Line Panels and Spectrum of Activity

The antitumor activity of APG-115 is predominantly observed in cancer cell lines harboring wild-type (wt) TP53. Its efficacy has been demonstrated in various hematological and solid tumor models.

In acute myeloid leukemia (AML), APG-115 shows potent antiproliferative and apoptogenic activity in TP53 wt cell lines such as MOLM-13, MV-4-11, and OCI-AML-3. researchgate.netnih.gov Conversely, cell lines with mutated TP53 (SKM-1) or null TP53 (HL-60) are significantly less sensitive to the agent. researchgate.net

The spectrum of activity extends to multiple solid tumors. In gastric cancer, sensitivity is high in TP53 wt cell lines like AGS and MKN45, while cell lines with TP53 mutations or deletions show resistance. nih.govresearchgate.net Efficacy has also been confirmed in other TP53 wt cell lines, including:

Prostate Cancer: LNCaP probechem.com

Colon Cancer: HCT116 probechem.com

Osteosarcoma: SJSA-1 probechem.com

Dedifferentiated Papillary Thyroid Cancer: TPC-1, KTC-1 oncotarget.com

Multiple Myeloma: MOLP-8, H929, MM1S aacrjournals.orgashpublications.org

Uveal Melanoma: A panel of uveal melanoma cell lines showed moderate growth inhibition. aacrjournals.org

Cervical Cancer: APG-115 has been shown to inhibit proliferation and induce apoptosis in cervical cancer cells. scilit.com

Chronic Lymphocytic Leukemia (CLL): The agent effectively induces apoptosis in CLL cells, particularly those with wild-type p53. frontiersin.org

This pattern of activity underscores the dependency of APG-115's mechanism on a functional p53 pathway.

Growth Inhibition Assays (e.g., IC50 determination)

Growth inhibition assays have been widely used to quantify the potency of APG-115. The half-maximal inhibitory concentration (IC50) values demonstrate potent, nanomolar-range activity in sensitive, TP53 wild-type cell lines. In contrast, IC50 values are typically in the high micromolar range for TP53-mutant or null cells. researchgate.netresearchgate.netaacrjournals.org

The agent inhibits cell proliferation in a concentration-dependent manner. nih.govmedchemexpress.com For instance, after a 72-hour treatment, the IC50 values in TP53 wild-type gastric cancer cell lines AGS and MKN45 were 18.9 nM and 103.5 nM, respectively. nih.govmedchemexpress.com Studies on multiple myeloma cell lines also revealed selective activity, with IC50 values of 0.495 µM in MOLP-8, 0.259 µM in H929, and 0.325 µM in MM1S cells. aacrjournals.org In uveal melanoma cell lines, APG-115 demonstrated moderate growth inhibitory effects, with IC50 values ranging from 0.151 to 1.857 µM. aacrjournals.org

Cell LineCancer TypeTP53 StatusIC50 (nM)
LNCaPProstate CancerWild-Type18
AGSGastric CancerWild-Type18.9
RS4;11Acute LeukemiaWild-Type38
SJSA-1OsteosarcomaWild-Type60
MKN45Gastric CancerWild-Type103.5
HCT116Colon CancerWild-Type104
H929Multiple MyelomaWild-Type259
MM1SMultiple MyelomaWild-Type325
MOLP-8Multiple MyelomaWild-Type495
VariousUveal MelanomaNot Specified151 - 1857
VariousTP53 Mutant/Null LinesMutant/Null>10,000

Table 1: Representative IC50 values for APG-115 in various cancer cell lines. Data compiled from multiple preclinical studies. nih.govresearchgate.netprobechem.comaacrjournals.orgaacrjournals.org

Colony Formation Assays

Colony formation (or clonogenic) assays, which assess the long-term proliferative capacity of single cells, have been used to evaluate the sustained antitumor effect of APG-115. These assays have been particularly useful in demonstrating the ability of APG-115 to sensitize cancer cells to other treatments like radiotherapy.

In a study on gastric cancer, clonogenic assays were used to confirm that APG-115 enhances the radiosensitivity of TP53 wild-type AGS and MKN45 cells. nih.gov Treatment with APG-115 prior to radiation resulted in a significant reduction in colony-forming ability compared to radiation alone. nih.govresearchgate.net The sensitivity enhancement ratios (SER) for AGS and MKN45 cells were calculated to be 1.593 and 1.757, respectively, indicating a potent synergistic effect. nih.gov Further research identified ULK1 as a synthetic lethal gene for APG-115; knockout of ULK1 significantly increased the sensitivity of cancer cells to the MDM2 inhibitor in colony formation assays. nih.gov

In Vivo Efficacy in Murine Models

The antitumor activity of APG-115 observed in vitro has been validated in several in vivo murine models, including xenografts, allografts, and advanced syngeneic models.

Xenograft and Allograft Tumor Models

APG-115 has consistently demonstrated significant, dose-dependent antitumor activity as a single agent in various xenograft models derived from human cancer cell lines. researchgate.netoncotarget.com

Acute Myeloid Leukemia (AML): In a systemic xenograft model using MOLM-13 cells in NOD SCID mice, APG-115 monotherapy significantly prolonged median survival to 30 days compared to 21 days for the vehicle control. researchgate.netresearchgate.net In a subcutaneous OCI-AML-3 xenograft model, APG-115 also demonstrated potent tumor growth inhibition. researchgate.netresearchgate.net

Gastric Cancer: In nude mice bearing gastric cancer xenografts, APG-115 treatment suppressed tumor growth. nih.govaacrjournals.org When combined with radiation, it significantly decreased tumor volume and weight by more than 50% compared to the radiation-only group. nih.gov

Dedifferentiated Papillary Thyroid Cancer (DePTC): Daily oral administration of APG-115 in nude mice with TPC-1 xenografts led to dose-dependent tumor suppression. oncotarget.com At a high dose, a majority of tumors regressed. oncotarget.com

Uveal Melanoma: In an MP41 uveal melanoma xenograft model, APG-115 showed dose-dependent antitumor activity, with tumor growth inhibition (TGI) rates of 24.8%, 38%, and 39.1% at different dose levels. aacrjournals.org

Multiple Myeloma: In H929 and MOLP-8 xenograft models, combination treatment with pomalidomide (B1683931) resulted in enhanced tumor growth inhibition rates of 50% and 36.2%, respectively. ashpublications.org

Cervical Cancer: In cervical cancer xenograft models, APG-115 effectively suppressed tumor growth and induced apoptosis. scilit.com

Genetically Engineered Mouse Models (GEMMs)

While direct studies in traditional de novo GEMMs are not extensively detailed in the provided results, the efficacy of APG-115 has been evaluated in advanced, immune-competent syngeneic mouse models, which share key features with GEMMs, such as an intact immune system. nih.gov These models are crucial for evaluating the interplay between targeted agents and the tumor microenvironment (TME).

Orthotopic Models

The preclinical efficacy of Antitumor agent-115 has been assessed in various tumor models, including those that replicate the natural environment of the cancer. For hematological malignancies like Acute Myeloid Leukemia (AML), systemic xenograft models are utilized, which can be considered orthotopic as the intravenously injected cancer cells home to and proliferate in their native microenvironment, the bone marrow. researchgate.net Studies have demonstrated the agent's substantial antileukemic activity in such AML xenograft models. researchgate.net

Beyond hematological cancers, this compound has shown significant preclinical activity in models of solid tumors. Research has been conducted in xenograft models of gastric adenocarcinoma and adenoid cystic carcinoma (ACC), demonstrating the agent's potential against these malignancies. accrf.orgresearchgate.net These models are crucial for evaluating a drug's performance in a setting that mimics the anatomical location and tumor microenvironment of the human disease.

Evaluation of Tumor Burden Reduction and Survival Impact

Preclinical evaluation consistently demonstrates that this compound reduces tumor burden and prolongs survival in animal models. In vivo studies using AML xenografts showed that the agent significantly inhibited tumor growth and extended the survival of the subjects. researchgate.net Similarly, in models of gastric adenocarcinoma, the combination of this compound with radiation led to a more significant decrease in xenograft tumor growth compared to either treatment alone. researchgate.net

These preclinical findings of antitumor activity have been supported by early clinical trial data in various cancers. For instance, in a study involving patients with TP53 wild-type salivary gland cancers, this compound demonstrated notable clinical activity. cancernetwork.com The findings from this trial are summarized in the table below.

Data derived from a Phase 1/2 study in patients with salivary gland cancer. cancernetwork.com

Pharmacological Characterization in Preclinical Species (ADME)

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is a critical component of preclinical development, helping to predict its pharmacokinetic profile in humans.

In Vitro Metabolic Stability in Hepatic Systems

Investigating the in vitro metabolic stability of a compound, typically using liver microsomes or hepatocytes from preclinical species and humans, is essential to predict its metabolic clearance and hepatic first-pass effect. researchgate.net This process helps estimate how quickly a drug will be metabolized in the body, which influences its bioavailability and duration of action.

Detailed preclinical data on the specific in vitro metabolic stability of this compound in hepatic systems are not available in the public domain.

Metabolite Identification and Profiling

Metabolite identification studies are conducted to determine the chemical structures of the metabolites formed from a parent drug. This is crucial for understanding the drug's metabolic pathways and identifying any potentially active or reactive metabolites. These analyses often employ techniques like liquid chromatography-mass spectrometry (LC-MS).

Specific details regarding the metabolite profile of this compound from preclinical studies are not available in published literature.

Transport Mechanisms Across Biological Barriers

The ability of a drug to cross biological barriers, such as the intestinal epithelium for absorption or the blood-brain barrier to reach central nervous system tumors, is governed by various transport mechanisms. inflibnet.ac.in These can include passive diffusion for lipid-soluble molecules or carrier-mediated transport involving uptake (e.g., SLC superfamily) and efflux (e.g., ABC superfamily, like P-glycoprotein) transporters. inflibnet.ac.inslideshare.net Understanding these mechanisms is vital for predicting drug distribution and potential drug-drug interactions.

Specific preclinical studies detailing the transport mechanisms of this compound across biological barriers have not been publicly reported.

An extensive search for the chemical compound "this compound" has not yielded any specific, publicly available scientific information corresponding to a compound with this designation. This name does not appear to be a standard or recognized nomenclature in scientific literature or chemical databases.

Therefore, it is not possible to generate a scientifically accurate article detailing the "Mechanisms of Acquired and Intrinsic Resistance to this compound" as requested. Providing information on resistance mechanisms requires a known molecular structure, a defined biological target, and a body of published research, none of which are available for a compound with this name.

To fulfill your request, please provide the standard chemical name, brand name, or any other recognized identifier for the compound you are interested in. This will enable the generation of a thorough and factual article based on existing scientific evidence.

Mechanisms of Acquired and Intrinsic Resistance to Antitumor Agent 115

Strategies to Overcome Resistance to Antitumor Agent-115

Rational Design of Second-Generation Agents

The development of resistance to first- and second-generation MDM2 inhibitors like alrizomadlin (B605068) has spurred the rational design of new therapeutic agents aimed at overcoming these limitations. A key strategy is the creation of molecules that can counteract the specific mechanisms of resistance.

One major avenue of development is the design of dual inhibitors that target both MDM2 and its homolog, MDMX. Since overexpression of MDMX is a known mechanism of intrinsic resistance to MDM2-only inhibitors, agents that can block both proteins are hypothesized to have broader and more potent activity. An example of this approach is the stapled peptide ALRN-6924, which was designed to inhibit the interaction of both MDM2 and MDMX with p53. pharmacoj.com This dual-targeting strategy offers a potential solution for tumors that rely on MDMX to suppress p53 function.

Another area of rational design focuses on developing agents that can function downstream of p53 or that can induce cell death through alternative, p53-independent mechanisms. For instance, recognizing that some tumors respond to p53 activation with cell cycle arrest rather than apoptosis, newer strategies could involve combining MDM2 inhibition with agents that directly trigger apoptosis, effectively converting a cytostatic response into a cytotoxic one.

Furthermore, efforts are ongoing to create next-generation MDM2 inhibitors with improved pharmacological properties, such as higher binding affinity, greater selectivity, and better in vivo stability, to maximize the therapeutic window and potentially overcome resistance mechanisms related to insufficient target engagement. nih.gov The evolution from early inhibitors like Nutlins to spiro-oxindole-based compounds such as APG-115 represents this progression, and future designs will continue to build on these structural and functional improvements. nih.gov

Combination Therapies to Circumvent Resistance

A primary strategy to overcome both intrinsic and acquired resistance to alrizomadlin is its use in combination with other anticancer agents. The rationale is to target multiple, non-overlapping survival pathways simultaneously, thereby reducing the likelihood of resistance.

A scientifically compelling combination is the dual targeting of the MDM2-p53 and BCL-2 apoptotic pathways. Tumors that resist APG-115 by upregulating anti-apoptotic proteins like BCL-2 can be re-sensitized by co-administration of a BCL-2 inhibitor, such as lisaftoclax (B3028529) (APG-2575) or venetoclax (B612062). Preclinical studies in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) have demonstrated that the combination of alrizomadlin and a BCL-2 inhibitor can lead to synergistic antitumor effects. nih.govaacrjournals.orgresearchgate.net Alrizomadlin primes cancer cells for apoptosis by upregulating pro-apoptotic proteins, while the BCL-2 inhibitor blocks the remaining anti-apoptotic defenses, leading to enhanced cell death. aacrjournals.orgresearchgate.net This combination has shown the ability to overcome resistance mediated by various factors, including BCL-2 gene mutations. nih.gov

Another powerful combination strategy is pairing alrizomadlin with immune checkpoint inhibitors (ICIs), such as the anti-PD-1 antibody pembrolizumab (B1139204). mdpi.comprnewswire.com Alrizomadlin has been shown to have immunomodulatory effects, promoting a shift from an immunosuppressive to an antitumor immune microenvironment. researchgate.net It can enhance the activation of CD4+ and CD8+ T cells and increase the expression of PD-L1 on tumor cells, potentially sensitizing tumors to PD-1 blockade. researchgate.netlarvol.comnih.gov Clinical studies are evaluating this combination in patients with advanced solid tumors, including melanoma, that have failed prior immunotherapy, with preliminary results suggesting the combination is well-tolerated and can restore antitumor activity. mdpi.comprnewswire.comresearchgate.net

Other combination approaches being explored include pairing alrizomadlin with standard-of-care chemotherapies or other targeted agents. For example, synergistic antileukemic activity has been observed when APG-115 is combined with hypomethylating agents like azacitidine or the DNA-damaging agent cytarabine (B982) in AML models. researchgate.net In multiple myeloma, combining alrizomadlin with the immunomodulatory drug pomalidomide (B1683931) has also shown enhanced tumor growth inhibition in preclinical models. ashpublications.org

Table 2: Selected Preclinical and Clinical Combination Therapies with this compound (Alrizomadlin)

Combination Agent Agent Class Cancer Type(s) Rationale and Findings References
Lisaftoclax (APG-2575) BCL-2 InhibitorAcute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL)Synergistic induction of apoptosis. Overcomes venetoclax resistance, including that driven by BCL-2 mutations. nih.govaacrjournals.orgresearchgate.net
Venetoclax (ABT-199) BCL-2 InhibitorChronic Lymphocytic Leukemia (CLL)Synergistic pro-apoptotic effect by inhibiting multiple pro-survival mechanisms. nih.govaacrjournals.org
Pembrolizumab PD-1 InhibitorMelanoma, Advanced Solid TumorsAlrizomadlin acts as an immunomodulator, enhancing antitumor immunity and potentially reversing resistance to immunotherapy. mdpi.comprnewswire.comresearchgate.netlarvol.com
Pomalidomide Immunomodulatory Drug (IMiD)Multiple Myeloma (MM)Synergistic antiproliferation and enhanced tumor growth inhibition in preclinical models. ashpublications.org
Azacitidine / Cytarabine ChemotherapyAcute Myeloid Leukemia (AML)Cooperative activation of the p53 pathway and enhanced killing of leukemic cells. researchgate.net

Combination Strategies with Antitumor Agent 115

Rationale for Combination Therapy Based on Mechanistic Complementarity

The primary rationale for combining Antitumor agent-115 with other cancer therapies lies in exploiting different, yet complementary, mechanisms of action to achieve a greater therapeutic effect than either agent alone.

APG-115 (Alrizomadlin): As a potent inhibitor of the MDM2-p53 interaction, APG-115 is designed to restore the function of the p53 tumor suppressor. nih.govbiorxiv.org The rationale for its use in combination therapy is twofold.

With Standard-of-Care (SOC) Chemotherapy: In cancers with a low rate of TP53 mutation but high MDM2 expression, such as acute myeloid leukemia (AML), combining APG-115 with DNA-damaging agents (e.g., cytarabine) or hypomethylating agents (e.g., azacitidine) is based on the premise of a dual attack. nih.govresearchgate.net While chemotherapy induces DNA damage, APG-115 prevents the MDM2-mediated degradation of p53, allowing the tumor suppressor to effectively trigger cell cycle arrest and apoptosis in response to that damage. researchgate.net This complementary activation of the p53/p21 pathway is expected to augment cancer cell killing. researchgate.net

With Immune Checkpoint Inhibitors (ICIs): The rationale for combining APG-115 with anti-PD-1/PD-L1 therapies stems from the role of p53 in modulating the tumor microenvironment (TME). mdpi.comresearchgate.net Recent studies suggest that p53 activation can reverse the immunosuppressive TME by promoting a shift from immunosuppressive M2 macrophages to pro-inflammatory M1 macrophages. mdpi.comresearchgate.net This creates a more favorable environment for T-cell-mediated antitumor immunity, which can be further enhanced by PD-1/PD-L1 blockade. mdpi.com

ZZW-115: This agent targets the nuclear protein 1 (NUPR1), a stress-responsive protein involved in cancer progression and resistance. The rationale for combining ZZW-115 with genotoxic agents like 5-fluorouracil (B62378) (5-FU) or temozolomide (B1682018) is to disable a key cellular defense mechanism. NUPR1 is implicated in the DNA damage response (DDR). By inhibiting NUPR1, ZZW-115 is hypothesized to hamper the cancer cell's ability to repair the DNA damage inflicted by chemotherapy or radiotherapy, thereby sensitizing the tumor to these treatments.

TAS-115: As a multi-receptor tyrosine kinase inhibitor targeting c-MET, VEGFR, and others, TAS-115's combination rationale is based on tackling both the tumor cells directly and the tumor's support systems.

With Other Targeted Therapies: Aberrant c-MET signaling is a known mechanism of resistance to other targeted drugs, such as EGFR inhibitors in non-small cell lung cancer (NSCLC). Combining TAS-115 with an EGFR inhibitor is intended to simultaneously block both signaling pathways, preventing or reversing this form of resistance.

With Immunotherapy: By inhibiting kinases like CSF-1R, TAS-115 can modulate the immune microenvironment, potentially suppressing M2-like macrophages and enhancing antitumor immune responses, providing a rationale for combination with ICIs.

Preclinical Evaluation of Synergistic Antitumor Activity

Extensive preclinical studies have demonstrated the synergistic potential of various "-115" agents in combination with other therapies across different cancer models.

APG-115:

In Hematologic Malignancies: In TP53 wild-type AML cell lines, APG-115 combined with azacitidine (AZA), decitabine (B1684300) (DAC), or cytarabine (B982) (Ara-C) resulted in synergistic inhibition of cell growth and a significant increase in apoptosis compared to single-agent treatments. nih.govresearchgate.net In animal models of AML, the combination of APG-115 and AZA led to a significant reduction in tumor burden and prolonged survival compared to either agent alone. researchgate.net Similarly, in chronic lymphocytic leukemia (CLL) models, combining APG-115 with the BCL-2 inhibitor venetoclax (B612062) (ABT-199) produced a synergistic pro-apoptotic effect.

With Immunotherapy: In syngeneic mouse tumor models, the combination of APG-115 with an anti-PD-1 antibody led to enhanced antitumor activity, regardless of the tumor's Trp53 mutation status. mdpi.comresearchgate.net This synergy was dependent on the presence of a functional p53 in the host's immune cells. mdpi.comresearchgate.net

ZZW-115:

With Genotoxic Agents: In both in vitro and in vivo models of pancreatic ductal adenocarcinoma (PDAC), combining ZZW-115 with the chemotherapeutic agent 5-FU resulted in a strong potentiation of antitumor effects. The combination treatment led to a greater proportion of cells with DNA damage, increased apoptosis, and reduced proliferation compared to single treatments. Similar synergistic effects were observed in brain tumor models when combined with temozolomide.

TAS-115:

With EGFR Inhibitors: In NSCLC cells that had developed resistance to the EGFR inhibitor erlotinib (B232) via HGF-driven c-MET activation, the combination of TAS-115 with erlotinib successfully reversed this resistance and inhibited cell growth.

With Immunotherapy: In a mouse colorectal cancer model, the combination of TAS-115 and an anti-PD-1 antibody showed greater antitumor activity than either monotherapy.

Below is a data table summarizing the preclinical synergistic effects on apoptosis in the MOLM-13 AML cell line when treated with APG-115 in combination with standard-of-care agents.

Impact on Resistance Reversal in Combination Settings

A key application of combination strategies is to overcome or reverse therapeutic resistance. Several "-115" agents have shown promise in this area.

TAS-115: This agent has been specifically evaluated for its ability to reverse resistance. In preclinical models of NSCLC with acquired resistance to cytotoxic drugs, elevated c-MET expression and activation were observed. Inhibition of c-MET activation using TAS-115 successfully reduced the resistance of these cancer cells to the cytotoxic agents. Furthermore, in EGFR-mutant NSCLC models where resistance is driven by HGF/c-MET signaling, TAS-115 in combination with erlotinib was able to overcome this resistance mechanism.

ZZW-115: By targeting NUPR1, ZZW-115 can re-sensitize cancer cells to genotoxic therapies. This is particularly relevant for acquired resistance, where cancer cells often enhance their DNA repair capabilities. In models of triple-negative breast cancer, doxorubicin-resistant cells showed upregulation of NUPR1; treatment with ZZW-115 was able to re-sensitize these resistant cells to doxorubicin. This suggests that inhibiting NUPR1 can reverse a key survival pathway that cancer cells activate to withstand chemotherapy.

APG-115: The development of resistance to BCL-2 inhibitors like venetoclax is a clinical challenge in leukemia. Preclinical studies have shown that combining APG-115 with a BCL-2 inhibitor can produce synergistic cell death, suggesting a potential strategy for treating patients with acquired resistance to venetoclax. Similarly, combining APG-115 with PD-1 blockade may offer a way to overcome primary or acquired resistance to immunotherapy by remodeling the immunosuppressive tumor microenvironment. mdpi.com

Biological and Molecular Basis for Observed Synergies

The synergistic outcomes of these combination strategies are underpinned by distinct molecular mechanisms.

APG-115:

With Chemotherapy: The molecular synergy with agents like AZA, DAC, and Ara-C in AML is attributed to the complementary and enhanced activation of the p53 pathway. nih.govresearchgate.net APG-115 stabilizes p53, while the chemotherapy agents induce DNA damage, which is a primary trigger for p53 activation. This dual action leads to a more robust upregulation of p53's transcriptional targets, such as p21, resulting in profound apoptosis. researchgate.net Gene expression analyses have confirmed that the combination of APG-115 and AZA leads to the upregulation of p53 pathway genes and a marked downregulation of genes involved in the cell cycle and DNA repair. researchgate.net

With Immunotherapy: The synergy with PD-1 blockade is based on p53 activation within host immune cells in the TME. mdpi.comresearchgate.net APG-115 treatment leads to the downregulation of transcription factors like c-Myc and c-Maf in macrophages, causing a decrease in the immunosuppressive M2 macrophage population. mdpi.com It also promotes T-cell activation and increases the expression of PD-L1 on tumor cells, potentially making them more susceptible to anti-PD-1 therapy. mdpi.com

ZZW-115: The synergy with genotoxic agents is rooted in the inhibition of NUPR1's function in the DDR. ZZW-115 prevents the translocation of NUPR1 from the cytoplasm to the nucleus by competing with importins for binding to NUPR1's nuclear localization signal. This sequestration of NUPR1 in the cytoplasm is critical because nuclear NUPR1 appears to act as a scaffold or facilitator for the SUMOylation of key DDR proteins. By treating with ZZW-115, the SUMOylation-dependent functions of these repair proteins are diminished, crippling the cell's ability to respond to DNA damage and leading to synergistic cell death when combined with a DNA-damaging agent.

TAS-115: The molecular basis for synergy with other targeted agents like erlotinib is the co-inhibition of parallel or downstream signaling pathways. When c-MET activation provides a "bypass" route for survival signals in EGFR-inhibited cells, TAS-115 shuts down this escape route by inhibiting c-MET phosphorylation, thereby restoring sensitivity to the primary drug. The synergy with immunotherapy is based on its immunomodulatory activities, including the promotion of M1 macrophage differentiation and the activation of T cells, evidenced by increased secretion of IFNγ and IL-2. This shifts the TME from an immunosuppressive to an immunostimulatory state.

Theoretical and Computational Studies of Antitumor Agent 115

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is crucial for understanding the binding mode of Antitumor agent-115 and identifying key interactions within the active site of its target.

Detailed molecular docking studies have been performed to investigate the binding of this compound and its analogs to various cancer-related protein targets. For instance, in the context of STAT3 inhibitors, a docked pose of compound 115, which has an IC50 of 136 nM, was used as a template for pharmacophore building. rsc.org This selected pose was identified as the most probable binding mode within the STAT3 binding site. rsc.org The analysis revealed that a bridging water molecule facilitates a hydrogen bond between the terminal hydroxyl group of the docked compound 115 and the flexible amino acid residue Glu638. rsc.org

In another study focusing on MDM2 inhibitors, APG-115 is noted as one of several inhibitors that have advanced to clinical trials. nih.gov The research involved docking-based virtual screening to identify novel MDM2 inhibitors, highlighting the importance of understanding the binding interactions at the p53-MDM2 interface. nih.gov

Furthermore, molecular docking has been instrumental in the design of new anticancer agents. For example, in the development of thiourea-azetidine hybrids targeting VEGFR-2, molecular docking was used to guide the design of compounds based on the pharmacophoric features of known inhibitors. nih.gov Similarly, studies on 2-cyclopentyloxyanisole derivatives and 5-deazaalloxazine analogs have utilized molecular docking to explore the binding modes within the active sites of COX-2, PDE4, and protein tyrosine kinases, respectively. nih.govmdpi.com

The binding sites of various anticancer drugs with human serum albumin (HSA), the most abundant protein in the human body, have also been a subject of investigation. researchgate.net Understanding these interactions is crucial for the pharmacokinetics of the drugs. researchgate.net

The following table summarizes key molecular docking findings for compounds related to this compound:

Compound/AnalogTarget ProteinKey Interactions/Findings
Compound 115 STAT3Hydrogen bonding with Glu638 via a bridging water molecule. rsc.org
APG-115 MDM2Identified as a potent inhibitor that has progressed to clinical trials. nih.gov
Thiourea-azetidine hybrids VEGFR-2Design guided by docking into the active site. nih.gov
2-cyclopentyloxyanisole derivatives COX-2, PDE4Docking studies explored binding modes. nih.gov
5-deazaalloxazine analogs c-kit PTKDocking revealed correlations between binding energy and IC50. mdpi.com
ChEMBL4795183 Thymidine PhosphorylaseForms conventional hydrogen bonds with Ser126, Lys115, Ser217, and Thr154. tandfonline.com

These studies collectively demonstrate the power of molecular docking in elucidating the binding mechanisms of antitumor agents and in the rational design of new, more effective cancer therapies.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. nih.govarxiv.org This technique complements the static picture provided by molecular docking.

MD simulations have been employed to study the stability of ligand-target complexes involving antitumor agents. For instance, in a study of enastron analogues as Eg5 inhibitors, a 100 ns MD simulation of the Eg5–4a complex was performed. rsc.org The simulation showed that the receptor-ligand complex achieved substantial stability after 70 ns. rsc.org Similarly, MD simulations of dexibuprofen amide derivatives complexed with the breast cancer susceptibility protein BRCA1 were used to assess the residual flexibility of the complexes, confirming the stability of the more potent derivatives. nih.gov

In the investigation of antibiotics as potential topoisomerase II inhibitors, MD simulations of up to 200 ns were conducted to gain deep insights into the stability of the compounds within the receptor pocket. nih.gov These simulations, coupled with MM-GBSA calculations, helped to identify the most promising candidates for further experimental testing. nih.gov

A study on marine fungal metabolites as anticancer agents utilized MD simulations to understand the conformational changes and relative stabilities of ligand-target complexes. mdpi.com The root-mean-square deviation (RMSD) trajectories of both the ligand and the protein were monitored to assess the stability of the complexes over the simulation time. mdpi.com

The following table summarizes key findings from MD simulations of antitumor agents:

Compound/AnalogTarget ProteinSimulation TimeKey Findings
Enastron analogue 4a Eg5100 nsComplex demonstrated substantial stability after 70 ns. rsc.org
Dexibuprofen amide derivative 4e BRCA1Not specifiedMD simulation confirmed the stability of the complex. nih.gov
Spiramycin, Clarithromycin Topoisomerase II200 nsProvided insights into the stability within the receptor pocket. nih.gov
Marine fungal metabolites Cdc-25ANot specifiedRMSD trajectories provided understanding of conformational changes and stability. mdpi.com

These examples underscore the importance of MD simulations in validating docking results and providing a more detailed understanding of the dynamic nature of ligand-receptor interactions, which is crucial for the development of effective anticancer drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is widely used to predict the activity of new compounds and to understand the structural features that are important for their therapeutic effect. nih.gov

QSAR models have been developed for various classes of antitumor agents. For example, a k-nearest neighbor (kNN) QSAR modeling approach was applied to a dataset of 80 3-arylisoquinolines exhibiting cytotoxicity against a human lung tumor cell line. koreascience.krresearchgate.net This study aimed to identify the structural features responsible for their anticancer activity. researchgate.net

In another study, QSAR modeling was used to analyze meisoindigo (B1676166) derivatives as potent breast anticancer agents. unram.ac.id The goal was to obtain the best QSAR model to design new meisoindigo-based compounds with improved anticancer activity. unram.ac.id By modifying the structure of the parent compound, 65 new compounds were designed and their theoretical breast anticancer activity was calculated using the best QSAR equation. unram.ac.id

The general workflow of QSAR modeling involves several steps, including the selection of a set of chemical compounds, assessment of their biological activity, calculation of molecular descriptors, and development of a mathematical model that correlates the descriptors with the activity. mdpi.com The predictive ability of the QSAR model is then validated using internal and external validation techniques. mdpi.com

The following table presents examples of QSAR studies on antitumor agents:

Compound ClassCancer TargetQSAR MethodKey Outcome
3-Arylisoquinolines Human lung tumor cell line (A-549)kNNIdentification of structural features for cytotoxicity. koreascience.krresearchgate.net
Meisoindigo derivatives Breast cancerMLR (enter method)Design of 19 new compounds with predicted higher activity. unram.ac.id
Spiro-indoles HeLa (cervical cancer), HepG2 (hepatocellular cancer)3D-Pharmacophore and 2D-QSARValidation of biological data and identification of key parameters for activity. researchgate.net
1,3,4-Oxadiazole derivatives Breast cancer (Thymidine Phosphorylase)3D-QSAR PharmacophoreIdentification of key features (HBA, HBD, RA) for activity. tandfonline.com

QSAR modeling serves as a valuable tool in the drug discovery process by enabling the prediction of biological activity and guiding the optimization of lead compounds to enhance their anticancer potency.

De Novo Design and Virtual Screening Approaches

De novo drug design and virtual screening are powerful computational strategies used to identify novel drug candidates from large chemical libraries. nih.govexplorationpub.com De novo design involves the creation of new molecular structures from scratch, while virtual screening entails the computational evaluation of existing compound databases to find molecules that are likely to bind to a specific biological target. nih.govexplorationpub.com

De novo design methodologies can be either structure-based or ligand-based. nih.gov Structure-based design utilizes information about the three-dimensional structure of the target's active site, while ligand-based design relies on the properties of known active binders. nih.gov Recent advancements in this field have incorporated machine learning and deep learning techniques, such as deep reinforcement learning, to generate novel molecules with desired properties. nih.gov For instance, the RELATION model is a deep learning-based generative model for de novo drug design that takes into account the 3D grid conformations of ligand-receptor complexes. acs.org

Virtual screening has been successfully applied in the search for new anticancer agents. In one study, a combination of ligand-based and docking-based virtual screening was used to identify novel MDM2 inhibitors. nih.gov This approach led to the discovery of several compounds with promising MDM2 inhibitory activity. nih.gov Similarly, a virtual screening of over 11,000 ligands from the ZINC15 database was performed to discover new inhibitors of DNA methyltransferase 1 (DNMT1), a key epigenetic target in cancer. mdpi.com This effort resulted in the identification of a novel DNMT1 inhibitor with anticancer activity. mdpi.com

The following table highlights examples of de novo design and virtual screening in anticancer drug discovery:

ApproachTargetMethod/DatabaseKey Outcome
De Novo Design AKT1, CDK2RELATION model (Deep Learning)Generation of novel molecules with favorable binding affinity and pharmacophore features. acs.org
Virtual Screening MDM2Ligand-based and docking-based screeningIdentification of new MDM2 inhibitors with micromolar Ki values. nih.gov
Virtual Screening DNMT1ZINC15 databaseDiscovery of a novel DNMT1 inhibitor with anticancer activity. mdpi.com
Virtual Screening Thymidine PhosphorylasePubChem, ChEMBLIdentification of 329 potential inhibitors from a library of 12,353 compounds. tandfonline.com

These computational approaches play a critical role in accelerating the drug discovery process by efficiently exploring the vast chemical space to identify promising new candidates for cancer therapy.

DFT (Density Functional Theory) Studies and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. mdpi.com In drug design, DFT studies provide valuable insights into the electronic properties of molecules, such as their reactivity, stability, and intermolecular interactions, which are crucial for their biological activity. mdpi.com

DFT calculations have been employed to study the electronic and geometric characteristics of various antitumor agents. For example, in a study of thiourea-azetidine hybrids as VEGFR-2 inhibitors, DFT studies were carried out for the most active compounds to understand their electronic properties. nih.gov Similarly, DFT calculations were used to analyze the electronic and geometric features of enastron analogues, including their HOMO and LUMO band gap energies and molecular electrostatic potential surfaces. rsc.org

In the context of drug delivery, DFT has been used to study the interaction of anticancer drugs with nanomaterials. For instance, DFT calculations were performed to investigate the interaction between anticancer drugs like cisplatin (B142131), carmustine, and mechlorethamine (B1211372) and a C5N2 sheet, providing insights into the binding affinity and potential for controlled drug release. mdpi.com

The effect of anticancer agents on the electrical properties of cancer cells has also been investigated. A study on differentiated murine neuroblastoma cells (N1E-115) showed that certain anticancer drugs, such as cisplatin and vincristine, could inhibit Ca2+-dependent action potentials without affecting the cell's transmembrane potential. nih.govoup.com This suggests a potential effect on plasma membrane Ca2+ channels or intracellular Ca2+ homeostasis. nih.govoup.com

The following table summarizes key findings from DFT studies and investigations of electronic properties of antitumor agents:

DFT studies provide a fundamental understanding of the electronic behavior of antitumor agents, which is essential for rationalizing their observed biological activities and for designing new compounds with improved therapeutic properties.

Future Research Directions and Translational Potential of Antitumor Agent 115

Elucidation of Unexplored Mechanisms of Action

While the reactivation of p53 is the principal mechanism of Antitumor agent-115, further research is needed to explore other potential antitumor activities. researchgate.netfrontiersin.org The MDM2 oncogene has been shown to have p53-independent functions, and targeting MDM2 may have broader effects than initially understood. nih.gov

Preclinical studies suggest that this compound possesses immunomodulatory properties. It has been shown to enhance T-cell–mediated antitumor immunity and may act as a host immunomodulator. targetedonc.com Research indicates that the agent promotes the polarization of macrophages from an M2 (pro-tumor) to an M1 (antitumor) phenotype within the tumor microenvironment (TME). targetedonc.comnih.gov Additionally, this compound has demonstrated a co-stimulatory effect on effector T cells, leading to an increase in both CD4+ and CD8+ T cell populations. nih.govbmj.com These p53-dependent effects on immune cells in the TME appear to occur regardless of the p53 status of the tumor cells themselves, suggesting a complex interplay between the drug, tumor cells, and the host immune system. nih.gov Future studies should aim to fully delineate these immune-mediated pathways and investigate other potential p53-independent activities of MDM2 inhibition to uncover the full therapeutic scope of this compound. nih.gov

Identification of Novel Biomarkers for Response or Resistance

A critical area of ongoing research is the identification of biomarkers to predict which patients are most likely to respond to this compound and to understand mechanisms of resistance.

The status of the TP53 gene is a primary determinant of sensitivity. Tumors with wild-type TP53 are the logical targets for a p53-reactivating agent. nih.gov Clinical data confirms that patients with wild-type TP53 have significantly longer progression-free survival compared to those with mutant TP53. nih.gov Consequently, MDM2 amplification, which leads to functional inactivation of p53 in the presence of a wild-type gene, is also a key biomarker. nih.govascentage.com In a phase I study, patients with MDM2 amplification and wild-type TP53 had a disease control rate of 100%. nih.gov

Beyond these core biomarkers, research is exploring others, particularly in the context of combination therapies. Clinical trials are evaluating the relationship between biomarkers such as PD-L1 expression, T-cell infiltration, and clinical response when this compound is combined with immunotherapy. clevelandclinic.org One study noted that while tumor mutational burden (TMB) was not significantly different between responders and non-responders in NSCLC, higher TMB was linked to better responses in muscle-invasive bladder cancer (MIBC) during immunotherapy. researchgate.net The development of resistance, for instance through the acquisition of new p53 mutations, is a known challenge for MDM2 inhibitors, making the discovery of biomarkers for acquired resistance a priority. mdpi.com

BiomarkerSignificanceResearch ContextSource(s)
TP53 Wild-Type StatusPrimary determinant for sensitivity; associated with significantly longer progression-free survival.Monotherapy and combination therapy studies. nih.govascentage.comnih.gov
MDM2 AmplificationKey predictive biomarker, particularly in tumors with wild-type TP53. Associated with high disease control rates.Studies in solid tumors, especially liposarcoma. targetedonc.comnih.govascentage.com
Macrophage Inhibitory Cytokine-1 (MIC-1)Pharmacodynamic biomarker; plasma levels increase upon treatment, indicating p53 pathway activation.Phase I study in advanced solid tumors. nih.gov
PD-L1 ExpressionPotential predictive biomarker for response to combination therapy with PD-1/PD-L1 inhibitors.Ongoing clinical trials with pembrolizumab (B1139204). clevelandclinic.org
ATM MutationInclusion criterion in a clinical trial, suggesting it is a biomarker of interest for patient selection.Phase I/II trial in combination with pembrolizumab. clevelandclinic.orgclinicaltrials.gov
FLT3 MutationPreclinical data suggests FLT3-mutated AML cells may be more sensitive to MDM2 inhibitors.Preclinical models of Acute Myeloid Leukemia (AML). nih.gov

Advanced Preclinical Model Development (e.g., Organoids, 3D Culture Systems)

The development and use of advanced preclinical models are essential for accelerating cancer research and improving the translatability of findings to the clinic. Two-dimensional (2D) cell cultures have limitations in recapitulating the complexity of human tumors. Three-dimensional (3D) culture systems, including spheroids and organoids, offer more physiologically relevant models by mimicking the tumor microenvironment, cell-cell interactions, and genetic heterogeneity of patient tumors. nih.gov

Patient-derived organoids (PDOs), which can be grown from a patient's own tumor tissue, are particularly valuable. nih.gov These models can be used for drug screening to predict individual patient responses to various anticancer agents, including chemotherapies and targeted agents. nih.govmycancergenome.org While the use of organoid and 3D culture systems is a clear and crucial direction for the preclinical evaluation of novel agents like this compound, specific research findings detailing the use of this compound in such models were not available in the searched literature. This represents a significant gap and a key area for future investigation to better understand its efficacy and resistance mechanisms in a more patient-relevant context.

Exploration of this compound in Other Disease Contexts

While initial studies focused on hematologic malignancies like Acute Myeloid Leukemia (AML), the therapeutic potential of this compound is being actively explored across a wide range of cancers. researchgate.netnih.gov Its mechanism of action is relevant to any cancer that retains wild-type TP53 and has a dysfunctional p53 pathway, often due to MDM2 overexpression. nih.govascentage.com

Clinical trials are underway to evaluate this compound, both as a monotherapy and in combination with other agents, in numerous advanced solid tumors. cancer.govascentage.com The compound has received Orphan Drug Designation from the U.S. FDA for the treatment of gastric cancer and a Rare Pediatric Disease Designation for neuroblastoma, highlighting its potential in these areas of unmet medical need. ascentage.com

Disease ContextStatus / Study TypeCombination Agent(s)ClinicalTrial.gov IDSource(s)
Advanced Solid TumorsPhase I/IIMonotherapy or PembrolizumabNCT03611868 targetedonc.comnih.govclinicaltrials.gov
Metastatic Melanoma (IO-resistant)Phase I/IIPembrolizumabNCT03611868 targetedonc.comclinicaltrials.gov
LiposarcomaPhase Ib/IIPembrolizumabNCT03611868 ascentage.comclinicaltrials.gov
Salivary Gland CancerPhase I/IIMonotherapy or CarboplatinNCT03781986 mycancergenome.orgcancernetwork.com
Acute Myeloid Leukemia (AML) / Myelodysplastic Syndrome (MDS)Phase I/IIMonotherapy or Azacitidine/Cytarabine (B982)NCT03072502 researchgate.netascentage.com
Urothelial CarcinomaPhase IIPembrolizumabNCT03611868 clevelandclinic.orgclinicaltrials.gov
Malignant Peripheral Nerve Sheath Tumor (MPNST)Phase IIPembrolizumabNCT03611868 clinicaltrials.govuclahealth.org
Gastric CancerOrphan Drug Designation (FDA)N/AN/A
NeuroblastomaRare Pediatric Disease Designation (FDA)N/AN/A ascentage.com
Chronic Lymphocytic Leukemia (CLL)PreclinicalABT-199 (Venetoclax)N/A frontiersin.orgnih.gov

Strategies for Targeted Delivery and Formulation Approaches in Preclinical Settings

This compound is an orally active small molecule, which simplifies its administration. However, the broader class of MDM2 inhibitors faces challenges that could potentially be addressed through advanced formulation and targeted delivery strategies. For instance, nano-formulations are being explored for MDM2 inhibitors to enhance solubility, improve bioavailability, and enable controlled drug release, which could lead to sustained therapeutic levels and reduced dosing frequency. nih.gov

While these general strategies are applicable, specific research on advanced formulations or targeted delivery systems for this compound is not yet prominent in the public domain. Future preclinical work could investigate nano-particulate systems or other carrier-based approaches to potentially enhance tumor-specific accumulation, thereby maximizing efficacy while minimizing systemic exposure and associated toxicities.

Addressing Gaps in Current Research Knowledge

Despite promising results, several knowledge gaps must be addressed to realize the full clinical potential of this compound.

Mechanisms of Resistance: A primary challenge for MDM2 inhibitors is acquired resistance, often through the emergence of TP53 mutations in initially wild-type tumors. mdpi.com Research is needed to fully understand these and other resistance mechanisms and to develop strategies to overcome or prevent them.

Optimizing Combination Therapies: this compound shows significant synergy with various agents, including chemotherapy, immunotherapy, and other targeted drugs like BCL-2 inhibitors. nih.govresearchgate.netnih.gov Extensive research is required to determine the optimal combination partners, dosing schedules, and sequences for different cancer types to maximize synergistic effects and manage toxicities. tandfonline.com

Elucidating Immunomodulatory Effects: The p53-dependent immunomodulatory effects of this compound are a promising area of research. nih.gov Further studies are needed to dissect the precise interactions within the TME and to understand how to best leverage these effects, particularly in combination with immune checkpoint inhibitors.

Refining Patient Selection: While TP53 status and MDM2 amplification are key biomarkers, more nuanced markers are needed to refine patient selection and predict response more accurately. nih.govclevelandclinic.org This includes validating biomarkers for combination therapies and identifying markers that can predict which patients might be susceptible to specific toxicities.

Long-Term Outcomes: As a compound in clinical development, the long-term efficacy and safety of this compound are still being established. Ongoing and future clinical trials will be crucial for providing this data and confirming its place in cancer therapy. tandfonline.comnih.gov

Q & A

Q. How are combinatorial effects of Agent-115 with radiotherapy systematically evaluated?

  • Methodological Answer : Design factorial experiments to test Agent-115 ± radiation across multiple dose levels. Use isobologram analysis to classify interactions (additive, synergistic, antagonistic). Monitor normal tissue toxicity via histopathology and blood counts in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.